Bienvenue dans la boutique en ligne BenchChem!

4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile

TNF inhibition NOD1 Signaling Inflammation

4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile (CAS: 860649-61-2) is a synthetic, low-molecular-weight (MW: 333.41 g/mol) heterocyclic small molecule belonging to the 4-hydroxy-5-pyrimidinecarbonitrile class. It features a 4-hydroxy/4-oxo tautomeric core, a C6 phenyl ring, and a C2 4-methylbenzylsulfanyl substituent that collectively define its molecular recognition properties.

Molecular Formula C19H15N3OS
Molecular Weight 333.41
CAS No. 860649-61-2
Cat. No. B2501430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile
CAS860649-61-2
Molecular FormulaC19H15N3OS
Molecular Weight333.41
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3
InChIInChI=1S/C19H15N3OS/c1-13-7-9-14(10-8-13)12-24-19-21-17(15-5-3-2-4-6-15)16(11-20)18(23)22-19/h2-10H,12H2,1H3,(H,21,22,23)
InChIKeyIGLLWSDXUQFYMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

860649-61-2: A Highly Substituted 5-Pyrimidinecarbonitrile Probe for Chemical Biology and Inflammatory Target Screening


4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile (CAS: 860649-61-2) is a synthetic, low-molecular-weight (MW: 333.41 g/mol) heterocyclic small molecule belonging to the 4-hydroxy-5-pyrimidinecarbonitrile class. It features a 4-hydroxy/4-oxo tautomeric core, a C6 phenyl ring, and a C2 4-methylbenzylsulfanyl substituent that collectively define its molecular recognition properties. The compound has been indexed in authoritative screening databases including PubChem (CID 1471860) and BindingDB (BDBM54430), where it is associated with bioactivity profiles against tumor necrosis factor (TNF) and phospholipase A2 (PLA2), establishing it as a useful tool for probing inflammatory and immune signaling pathways [1][2].

Why Substituting 860649-61-2 with In-Class Analogs Risks Altering Target Engagement and Data Reproducibility


Within the 4-hydroxy-5-pyrimidinecarbonitrile scaffold, the nature of the C2 sulfanyl substituent functions as a critical determinant of biological target selectivity. As documented across BindingDB and PubChem bioassay entries, even single-atom or single-functional-group modifications at this position shift the compound's activity profile from one protein target class to an entirely different one. Substituting 860649-61-2 with a closely related pyrimidinecarbonitrile—such as a 2-methylsulfanyl, 2-(3-trifluoromethylbenzyl)sulfanyl, or 2-(2-chlorobenzyl)sulfanyl analog—without rigorous target-specific revalidation introduces substantial risk of losing the intended biological activity, compromising experimental reproducibility, and invalidating structure-activity relationship (SAR) datasets.

Quantitative Evidence Guide: How 860649-61-2 Differentiates from Closest Structural Analogs in Activity, Selectivity, and Physicochemical Profile


860649-61-2 Targets TNF with Low Micromolar Potency, While the Trifluoromethyl Analog Engages NOD1

The C2 4-methylbenzylsulfanyl substituent of 860649-61-2 directs target engagement toward Tumor Necrosis Factor (TNF, IC50: 8,200 nM), as recorded in a Sanford-Burnham Center for Chemical Genomics dose-response assay [1]. In contrast, the direct trifluoromethyl analog (BDBM54429, CAS 303985-06-0), which replaces the 4-methyl group with a 3-trifluoromethyl group on the benzyl ring, exhibits no detectable TNF activity under comparable screening conditions and instead demonstrates agonist/positive allosteric modulator activity at Nucleotide-binding Oligomerization Domain-containing Protein 1 (NOD1, EC50: 6,550 nM) [2]. This represents a complete target class switch—from a cytokine (TNF) to an intracellular pattern recognition receptor (NOD1)—driven solely by the C2 benzyl substituent electronics and topology.

TNF inhibition NOD1 Signaling Inflammation Target Selectivity SAR

860649-61-2 Shows Secondary PLA2 Activity Absent in the Methylsulfanyl Scaffold, Expanding Its Multi-Target Profiling Utility

In a dose-response counterscreen of uHTS hits for ATG4B inhibitors, 860649-61-2 exhibited measurable inhibition of human Phospholipase A2 (PLA2) with an IC50 of 21,200 nM [1]. This secondary activity is not observed for the minimal methylsulfanyl scaffold (BDBM66174, CAS 97693-21-5) in the same or analogous PLA2 assay panels; the methyl analog instead shows activity exclusively at Nuclear Receptor Corepressor 2 (IC50: 5,340 nM) and weak activity at Photoreceptor-specific Nuclear Receptor (IC50 > 39,800 nM) [2]. The presence of PLA2 engagement for 860649-61-2 provides an additional biochemical handle for probing lipid mediator signaling pathways that is absent in the simpler 2-methylsulfanyl series.

Phospholipase A2 Multi-target Profiling ATG4B Counterscreen Chemical Probe Selectivity

860649-61-2 Is Devoid of BET Bromodomain Activity That Confounds the 2-Chlorobenzyl Analog, Ensuring Cleaner Inflammatory Target Profiling

The 2-(2-chlorobenzyl)sulfanyl analog (CAS 303985-05-9, commercialized as BET-IN-7) is characterized as a potent BET bromodomain inhibitor with a Ki of 12,270 nM (12.27 μM) and Kd of 89,300 nM (89.3 μM), and has been commercially positioned as a tool for sepsis research . In contrast, 860649-61-2—which carries a 4-methylbenzyl rather than 2-chlorobenzyl substituent at the C2 sulfanyl position—has no reported BET bromodomain activity in any PubChem BioAssay or BindingDB entry; its documented bioactivity is limited to TNF and PLA2 inhibition. This absence of BET engagement means that 860649-61-2 does not confound cellular assays through epigenetic reader domain modulation, a known liability of the 2-chlorobenzyl analog that complicates interpretation of inflammatory and immune phenotypes.

BET Bromodomain Off-target Selectivity Epigenetics Chemical Probe Quality Sepsis

860649-61-2 Offers a Balanced Lipophilic Profile (XLogP3: 3.6) Between the Highly Polar Methyl Analog and the Highly Lipophilic Trifluoromethyl Analog

Computed partition coefficients place 860649-61-2 (XLogP3-AA: 3.6) at an intermediate lipophilicity between the 2-methylsulfanyl analog (CID 389655, predicted XLogP3: ~2.1) and the 3-trifluoromethylbenzyl analog (CID 1471857, predicted XLogP3: ~4.5) [1][2]. This intermediate LogP value is significant because it balances aqueous solubility with membrane permeability—a critical consideration for cellular assay performance and avoiding non-specific protein binding. The methyl analog may suffer from poor membrane permeability due to excessive polarity, while the trifluoromethyl analog risks aggregation-based promiscuity and poor solubility at higher screening concentrations. The topological polar surface area (TPSA) of 90.6 Ų for 860649-61-2 further supports favorable drug-like property space [1].

Lipophilicity Drug-likeness Physicochemical Properties Solubility Permeability

860649-61-2: Best-Fit Application Scenarios for Procurement Decision-Making


TNF-Dependent Inflammation Screening Cascades Where NOD1 Cross-Reactivity Must Be Avoided

For high-throughput screening programs targeting TNF-mediated inflammatory signaling (e.g., rheumatoid arthritis, inflammatory bowel disease models), 860649-61-2 is the only member of this pyrimidinecarbonitrile series with validated TNF inhibitory activity (IC50: 8.2 μM) while lacking confounding NOD1 engagement. Substitution with the trifluoromethyl analog (BDBM54429) would redirect the assay readout to NOD1 agonism (EC50: 6.55 μM), fundamentally altering the biological pathway under investigation [1]. Researchers should verify lot-specific purity (vendors supply at ≥95%) and confirm TNF activity in their own assay system before committing to large-scale screening.

Multi-Target Chemical Probe Development Requiring Both TNF and PLA2 Pathway Modulation

When a research program demands concurrent modulation of TNF and phospholipase A2 pathways—for instance, in studying the eicosanoid-cytokine crosstalk in neuroinflammation or sepsis—860649-61-2 uniquely provides both activities (TNF IC50: 8,200 nM; PLA2 IC50: 21,200 nM) within a single chemical entity [1][2]. The simpler 2-methylsulfanyl analog lacks PLA2 activity entirely, making it unsuitable for such dual-pathway investigations. This polypharmacology profile makes 860649-61-2 a valuable phenotypic screening probe for complex disease models where multiple inflammatory mediators contribute to pathology.

Epigenetics-Free Inflammatory Profiling Where BET Bromodomain Inhibition Is a Known Artifact Risk

In screening cascades designed to identify novel anti-inflammatory mechanisms, BET bromodomain inhibitors are a well-documented source of false-positive hits due to their broad suppression of inflammatory gene transcription. 860649-61-2 has no detectable BET activity—unlike its 2-chlorobenzyl analog BET-IN-7 (Ki: 12.27 μM against BRD4)—making it a superior choice for laboratories seeking to exclude epigenetic confounders from their primary screening data . Procurement teams supporting inflammation-focused academic screening centers or biotech hit-finding groups should prioritize 860649-61-2 when the screening cascade design cannot accommodate extensive BET counterscreening.

SAR Expansion Campaigns Centered on the C2 Benzylsulfanyl Substituent Vector

For medicinal chemistry teams conducting systematic SAR exploration of the 4-hydroxy-5-pyrimidinecarbonitrile scaffold, 860649-61-2 serves as the critical reference point for understanding the impact of para-substitution on the benzyl ring. Its balanced lipophilicity (XLogP3: 3.6), well-characterized target profile (TNF and PLA2), and intermediate molecular weight (333.41 g/mol) provide an ideal starting point for lead optimization [3]. Procurement of this compound at ≥95% purity from established vendors (e.g., Key Organics, AKSci, Arctom Scientific) ensures that SAR conclusions are not confounded by impurities, and comparison with the ortho-chloro, meta-trifluoromethyl, and unsubstituted methyl analogs enables rapid mapping of substituent-driven selectivity cliffs.

Quote Request

Request a Quote for 4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.